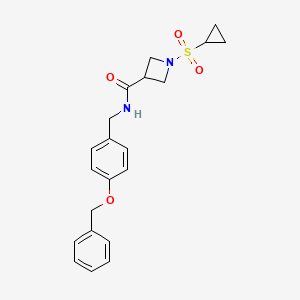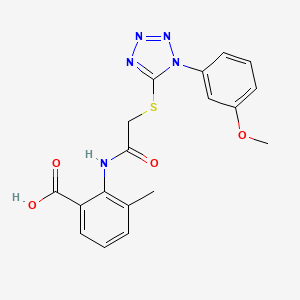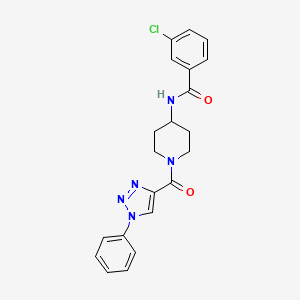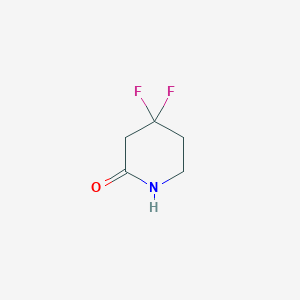
4-(2,4-dimethylphenyl)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethylphenyl)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide, commonly known as DMF-BT, is a synthetic compound with a molecular formula C15H11FNO3S. It belongs to the class of benzothiazine derivatives and is known for its potent biological activities. DMF-BT has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The exact mechanism of action of DMF-BT is not fully understood. However, it is believed to act through multiple pathways. DMF-BT has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2, DMF-BT can reduce inflammation. DMF-BT has also been shown to inhibit the activity of LOX, which is involved in the production of leukotrienes, which are also inflammatory mediators. Additionally, DMF-BT has been shown to inhibit the activity of PDE, which is involved in the degradation of cyclic nucleotides, such as cAMP and cGMP. By inhibiting PDE, DMF-BT can increase the levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
DMF-BT has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX. DMF-BT has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. Additionally, DMF-BT has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMF-BT is its potent biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, which make it a promising candidate for drug discovery and development. However, one of the limitations of DMF-BT is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis process of DMF-BT is complex and requires several steps, which can make it difficult to produce large quantities of the compound.
Orientations Futures
There are several future directions for the research on DMF-BT. One of the directions is to investigate the potential of DMF-BT as a therapeutic agent for various diseases, such as cancer and viral infections. Another direction is to explore the structure-activity relationship of DMF-BT to identify more potent analogs. Additionally, the development of new synthesis methods for DMF-BT can improve the yield and scalability of the compound. Finally, the investigation of the pharmacokinetics and pharmacodynamics of DMF-BT can provide insights into its efficacy and safety in vivo.
Conclusion:
In conclusion, DMF-BT is a synthetic compound with potent biological activities. It has been extensively studied for its potential applications in drug discovery and development. DMF-BT exhibits anti-inflammatory, anti-tumor, and anti-viral activities, and its mechanism of action involves the inhibition of COX-2, LOX, and PDE. DMF-BT has several advantages, such as its potent biological activities, but also has limitations, such as its low solubility in water. Future research on DMF-BT can provide insights into its potential as a therapeutic agent for various diseases and can lead to the development of more potent analogs.
Méthodes De Synthèse
DMF-BT can be synthesized through a multi-step process starting from 2,4-dimethylphenylamine and 2-fluorobenzoic acid. The first step involves the conversion of 2,4-dimethylphenylamine to its corresponding diazonium salt, which is then coupled with 2-fluorobenzoic acid to form the intermediate product. The intermediate product is then cyclized using sulfuric acid to form DMF-BT. The overall yield of the synthesis process is around 50%.
Applications De Recherche Scientifique
DMF-BT has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. DMF-BT has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). These enzymes are involved in various pathological conditions, such as inflammation, cancer, and viral infections. DMF-BT has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3S/c1-10-3-5-13(11(2)7-10)18-14-6-4-12(17)8-15(14)22(20,21)9-16(18)19/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNKXJSTQAYKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CS(=O)(=O)C3=C2C=CC(=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylphenyl)-7-fluoro-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2860799.png)
![N-(4-acetylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2860800.png)


![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2860803.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2860810.png)
![2-(2-fluorobenzyl)-5-(4-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2860811.png)
![N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2860813.png)



